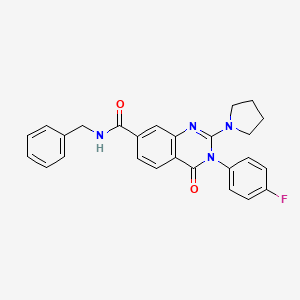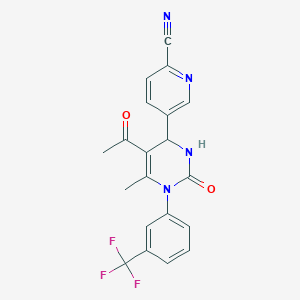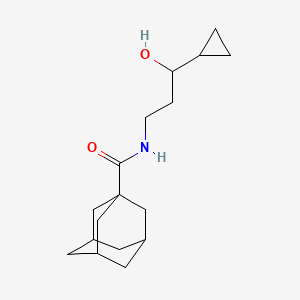
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Mecanismo De Acción
Target of Action
Adamantane derivatives are known to have a wide range of applications, including antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Mode of Action
It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus . The interaction of the compound with its targets results in inhibition, which prevents the virus from entering cells .
Biochemical Pathways
Pharmacokinetics
The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Result of Action
It is known that adamantane carboxamides have been identified as inhibitors of the ebola virus , suggesting that they may prevent the virus from entering cells.
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with cyclopropyl-containing reagents under basic conditions to introduce the cyclopropyl group. Subsequent hydrolysis and amidation steps yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)adamantane-1-carboxamide.
Reduction: Regeneration of this compound.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to cross the blood-brain barrier and its stability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and stability.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts additional rigidity and potential bioactivity. This distinguishes it from other adamantane derivatives and may enhance its efficacy in certain applications.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRWHPJYUCDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
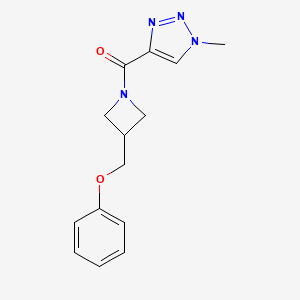
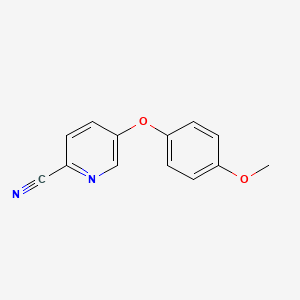
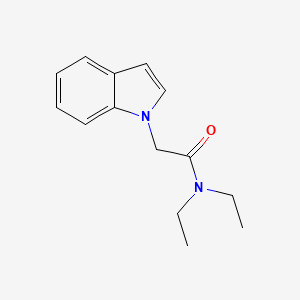
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)

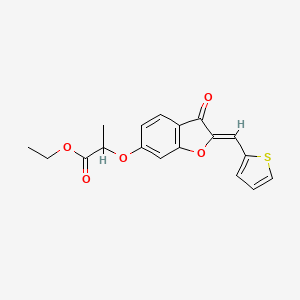
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
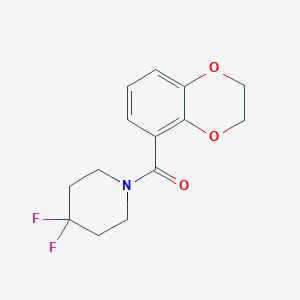
![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)
